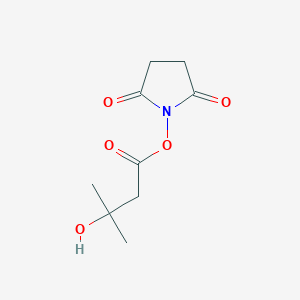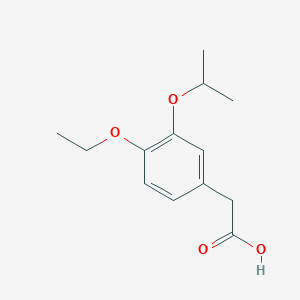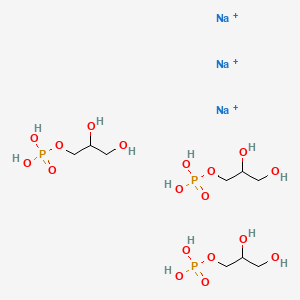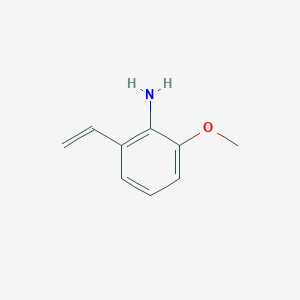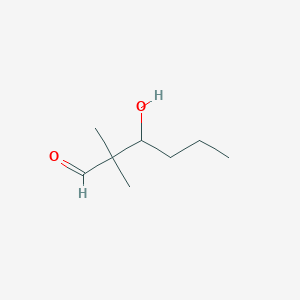
3-Hydroxy-2,2-dimethylhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,2-dimethylhexanal is an organic compound with the molecular formula C8H16O2. It belongs to the class of aldehydes, characterized by the presence of a carbonyl group (C=O) bonded to at least one hydrogen atom. This compound is notable for its unique structure, which includes a hydroxyl group (-OH) and two methyl groups attached to the second carbon atom in the hexanal chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethylhexanal can be achieved through various methods. One common approach involves the reduction of acyloxazolidinones using lithium aluminum hydride (LiAlH4). This method provides high enantiomeric excess and is suitable for producing stereoselective derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of samarium diiodide (SmI2) in combination with water (H2O). This reagent promotes single-electron transfer reactions, allowing for the selective synthesis of 3-hydroxy acids from Meldrum’s acids .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2,2-dimethylhexanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,2-dimethylhexanal has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is utilized in the production of fragrances, flavors, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2,2-dimethylhexanal involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes and receptors. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that play a role in biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2-aryl acrylate: Similar in structure but contains an aryl group instead of the dimethyl groups.
3-Hydroxy-2,2-dimethylbutanal: Similar but with a shorter carbon chain.
3-Hydroxy-2,2-dimethylpentanal: Similar but with a different carbon chain length.
Uniqueness
3-Hydroxy-2,2-dimethylhexanal is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity. Its structure allows for selective reactions and applications in various fields, making it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C8H16O2 |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
3-hydroxy-2,2-dimethylhexanal |
InChI |
InChI=1S/C8H16O2/c1-4-5-7(10)8(2,3)6-9/h6-7,10H,4-5H2,1-3H3 |
InChI-Schlüssel |
QKXPAIQIQSTXJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(C)(C)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



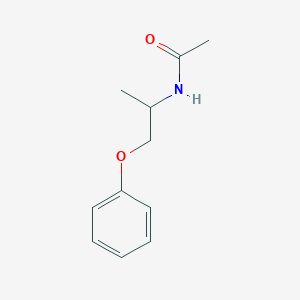

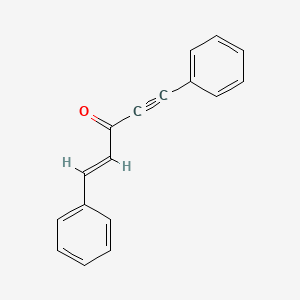
![[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]methanol](/img/structure/B11720797.png)
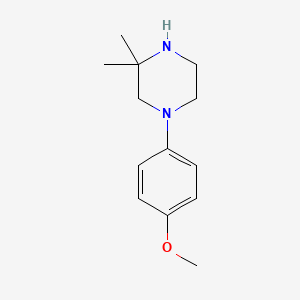
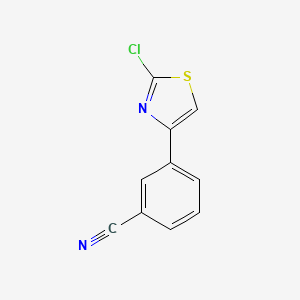
![2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine](/img/structure/B11720819.png)

